2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one is a chemical compound characterized by a cyclohexanone ring substituted with a 3-fluoro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Friedel-Crafts acylation reaction. In this method, 3-fluoro-4-methoxybenzene is reacted with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of 2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclohexanones.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring. Similar compounds include:
2-(3-Chloro-4-methoxyphenyl)cyclohexan-1-one
2-(3-Bromo-4-methoxyphenyl)cyclohexan-1-one
2-(3-Iodo-4-methoxyphenyl)cyclohexan-1-one
These compounds differ in the halogen substituent on the phenyl ring, which can affect their reactivity and biological activity.
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Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-16-13-7-6-9(8-11(13)14)10-4-2-3-5-12(10)15/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPGRAVJXKTUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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